![molecular formula C20H13BrN2OS B2648296 3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide CAS No. 477325-75-0](/img/structure/B2648296.png)
3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide
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Overview
Description
“3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide” is a chemical compound that contains a bromine atom, a benzamide group, and a dihydroacenaphtho[5,4-d]thiazol-8-yl group . The exact properties and applications of this compound would depend on its specific structure and the context in which it is used.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a bromine atom, and a dihydroacenaphtho[5,4-d]thiazol-8-yl group . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out . The presence of the bromine atom could make it a potential site for nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific structure . These properties could be predicted using computational chemistry methods or determined experimentally.Scientific Research Applications
Synthesis Techniques
Research shows that 3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide and similar compounds can be synthesized using various methods. For instance, microwave irradiation offers a cleaner, more efficient, and faster method for the synthesis of related benzamides, compared to traditional thermal heating (Saeed, 2009). Another study demonstrates the four-step synthesis of related compounds, highlighting the importance of specific intermediates in the synthesis process (Teitei, 1980).
Chemical Properties and Reactions
The chemical properties and reactions of similar benzamide derivatives have been explored in various studies. Copper-catalyzed intramolecular cyclization of substituted thioureas has been successfully carried out using related compounds as ligands, leading to the synthesis of a variety of N-benzothiazol-2-yl-amides (Wang et al., 2008). Moreover, the synthesis and oxidative degradation of certain benzamide derivatives have been investigated to confirm their structures and understand their reaction mechanisms (Seto et al., 1962).
Potential Applications
Some benzamide derivatives show potential for various applications, including as antifungal agents. The synthesis and characterization of such compounds, along with their screening for antifungal activity, demonstrate the broader applicability of these chemical structures (Narayana et al., 2004). Furthermore, other compounds in this category have been synthesized with good yields and characterized, showing the diversity of applications these chemicals can have (Hossaini et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2OS/c21-14-5-1-4-13(9-14)19(24)23-20-22-18-15-6-2-3-11-7-8-12(17(11)15)10-16(18)25-20/h1-6,9-10H,7-8H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWRXHOKMYEIHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide |
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